Potassium chloromethyltrifluoroborate

CAS No.: 1279123-64-6

Cat. No.: VC2822111

Molecular Formula: CH2BClF3K

Molecular Weight: 156.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1279123-64-6 |

|---|---|

| Molecular Formula | CH2BClF3K |

| Molecular Weight | 156.39 g/mol |

| IUPAC Name | potassium;chloromethyl(trifluoro)boranuide |

| Standard InChI | InChI=1S/CH2BClF3.K/c3-1-2(4,5)6;/h1H2;/q-1;+1 |

| Standard InChI Key | LDOWKRWAPHPRAP-UHFFFAOYSA-N |

| SMILES | [B-](CCl)(F)(F)F.[K+] |

| Canonical SMILES | [B-](CCl)(F)(F)F.[K+] |

Introduction

Chemical Identity and Structure

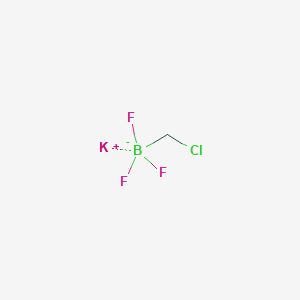

Potassium chloromethyltrifluoroborate is a white crystalline solid with the molecular formula CH2BClF3K. It belongs to the trifluoroborate family of compounds, which are known for their stability and versatility in chemical reactions . The compound features a tetrahedral boron center bonded to three fluorine atoms and a chloromethyl group, with the boron bearing a negative charge balanced by the potassium counterion.

The chemical identity of potassium chloromethyltrifluoroborate can be represented through various structural identifiers as detailed in Table 1.

Table 1: Chemical Identifiers for Potassium Chloromethyltrifluoroborate

| Identifier | Value |

|---|---|

| PubChem CID | 53243640 |

| CAS Number | 1279123-64-6 |

| Molecular Formula | CH2BClF3K |

| IUPAC Name | potassium;chloromethyl(trifluoro)boranuide |

| InChI | InChI=1S/CH2BClF3.K/c3-1-2(4,5)6;/h1H2;/q-1;+1 |

| InChIKey | LDOWKRWAPHPRAP-UHFFFAOYSA-N |

| SMILES | B-(F)(F)F.[K+] |

The compound has a parent compound identified as Chloromethyl(trifluoro)boranuide (CID 53243641), which represents the anionic portion of the salt without the potassium counterion .

Physical and Chemical Properties

Physical Properties

Potassium chloromethyltrifluoroborate exists as a white crystalline solid at room temperature and is soluble in water. Its key physical properties are summarized in Table 2.

Table 2: Physical Properties of Potassium Chloromethyltrifluoroborate

| Property | Value |

|---|---|

| Molecular Weight | 156.39 g/mol |

| Physical State | White crystalline solid |

| Solubility | Water-soluble |

| Appearance | Crystalline powder |

Chemical Properties

The chemical behavior of potassium chloromethyltrifluoroborate is primarily determined by its trifluoroborate functionality and the chloromethyl group. The trifluoroborate moiety confers several important chemical properties:

-

Enhanced stability compared to boronic acids and boronate esters

-

Resistance to oxidative conditions without degradation of the boron functionality

-

Ability to serve as a masked boronic acid, releasing the active species slowly in reaction conditions

-

Participation in transmetalation reactions with transition metal catalysts

The chloromethyl group provides a reactive site for nucleophilic substitution reactions, while also serving as a functional handle for further transformations in synthetic sequences.

Applications in Organic Synthesis

Cross-Coupling Reactions

Potassium chloromethyltrifluoroborate has found significant utility in organic synthesis, particularly in cross-coupling reactions. The compound serves as a nucleophilic partner in various metal-catalyzed transformations, allowing for the formation of carbon-carbon bonds under relatively mild conditions.

The primary applications of potassium chloromethyltrifluoroborate in synthetic chemistry include:

-

Suzuki-Miyaura cross-coupling reactions with aryl and vinyl halides

-

Installation of chloromethyl groups into complex molecular structures

-

Serving as a precursor for other functionalized molecules through subsequent transformations

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction represents one of the most important applications of potassium chloromethyltrifluoroborate. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between organotrifluoroborates and organic halides or pseudohalides.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling Using Potassium Chloromethyltrifluoroborate

| Component | Common Examples |

|---|---|

| Catalyst | Pd(OAc)2, Pd(PPh3)4, Pd(dppf)Cl2 |

| Base | K2CO3, Cs2CO3, K3PO4 |

| Solvent System | THF/H2O, Toluene/H2O, Dioxane/H2O |

| Coupling Partners | Aryl/vinyl halides, triflates |

| Additives | Phosphine ligands, phase transfer catalysts |

The mechanism of the Suzuki-Miyaura coupling involving potassium chloromethyltrifluoroborate typically proceeds through the following key steps:

-

Oxidative addition of the aryl or vinyl halide to the palladium catalyst

-

Transmetalation involving the trifluoroborate, often facilitated by the base

-

Reductive elimination to form the new carbon-carbon bond, regenerating the catalyst

The stability of trifluoroborates in oxidative conditions makes potassium chloromethyltrifluoroborate particularly valuable in these reactions, as it can withstand reaction environments that might degrade other boron reagents.

Advantages Over Other Boron Reagents

Potassium chloromethyltrifluoroborate offers several advantages over traditional boron reagents such as boronic acids or boronate esters:

-

Enhanced stability: Organotrifluoroborates are generally more stable to air, moisture, and oxidative conditions compared to boronic acids

-

Slow release: They can function as masked boronic acids, slowly releasing the active species during reactions

-

Easier handling: The crystalline nature of potassium chloromethyltrifluoroborate facilitates its weighing, storage, and use

-

Extended shelf-life: Reduced decomposition during storage compared to boronic acids

-

Compatibility: Ability to participate in reactions under conditions where other boron reagents might fail

These properties make potassium chloromethyltrifluoroborate a valuable reagent in situations requiring reliable and reproducible cross-coupling reactions.

Research Findings and Current Developments

While specific research focused exclusively on potassium chloromethyltrifluoroborate is limited in the available literature, the compound is part of the broader class of organotrifluoroborates that have been extensively studied for their synthetic applications.

Research has shown that trifluoroborates, including potassium chloromethyltrifluoroborate, can be used effectively in oxidative conditions without degradation of the boron functionality. This property makes them valuable in the synthesis of complex molecules where traditional boron reagents might fail.

Current research directions involving organotrifluoroborates like potassium chloromethyltrifluoroborate likely include:

-

Development of new catalytic systems for more efficient cross-coupling reactions

-

Exploration of stereoselective transformations

-

Application in continuous flow chemistry processes

-

Investigation of novel reaction pathways and mechanisms

-

Extension to photoredox and electrochemical transformations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume